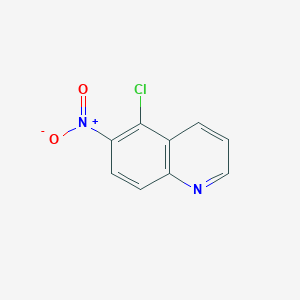

5-Chloro-6-nitroquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYYCZFZTFTKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284963 | |

| Record name | 5-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58416-32-3 | |

| Record name | 5-Chloro-6-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58416-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058416323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial technique for elucidating the carbon framework of a molecule. For 5-Chloro-6-nitroquinoline, a total of nine distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the nine unique carbon atoms in the quinoline (B57606) ring system.

The chemical shifts (δ) of these carbons are influenced by the electronic environment, including the effects of the electronegative chloro and nitro substituents, as well as the nitrogen heteroatom in the quinoline ring. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom directly bonded to the chlorine (C-5) would likely experience a downfield shift due to the halogen's inductive effect. Similarly, the carbon attached to the nitro group (C-6) would also be significantly deshielded and shifted downfield. Carbons in the pyridine (B92270) ring (C-2, C-3, C-4, C-8a) are influenced by the nitrogen atom, while those in the benzene (B151609) ring (C-5, C-6, C-7, C-8, C-4a) are affected by the chloro and nitro groups. Quaternary carbons (C-4a, C-5, C-6, C-8a) are expected to show signals of lower intensity compared to the carbons bearing hydrogen atoms.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles and data for related quinoline structures, as specific experimental data for this compound is not available.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| C-2 | 145-155 | N-heteroatom |

| C-3 | 120-130 | Aromatic |

| C-4 | 130-140 | Aromatic |

| C-4a | 140-150 | Quaternary, Bridgehead |

| C-5 | 130-140 | Attached to Chlorine |

| C-6 | 145-155 | Attached to Nitro Group |

| C-7 | 120-130 | Aromatic |

| C-8 | 125-135 | Aromatic |

Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational quantum chemistry technique used to predict NMR chemical shifts. This method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. By comparing these calculated shielding values to that of a reference standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be accurately predicted.

For this compound, the GIAO method, often employed with Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional and a basis set like 6-311G(d,p)), would first involve optimizing the molecule's three-dimensional geometry to its lowest energy state. Following optimization, the GIAO calculation would be performed on this structure to yield the theoretical ¹³C and ¹H NMR spectra. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure, especially when empirical data is ambiguous or unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorption bands corresponding to transitions of electrons in its conjugated π-system. The quinoline core, being an extended aromatic system, will exhibit strong absorptions in the UV region. The presence of the nitro group, a strong chromophore, and the chloro group, an auxochrome, will modulate the wavelengths and intensities of these absorptions, likely causing a bathochromic (red) shift compared to unsubstituted quinoline.

The electronic transitions observed in the UV-Vis spectrum of this compound would primarily be of two types:

π-π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline system. Multiple π-π* transitions are expected, corresponding to the complex electronic structure of the fused rings.

n-π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These absorptions typically occur at longer wavelengths than the π-π* transitions.

The specific absorption maxima (λmax) for these transitions would need to be determined experimentally by recording the spectrum of the compound in a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₅ClN₂O₂), the molecular weight is approximately 208.6 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 208. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 210 with an intensity of about one-third of the M⁺ peak would be a definitive feature.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30). The loss of the chlorine atom (mass 35/37) is also a probable fragmentation step.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound This table outlines expected fragments based on common fragmentation patterns.

| m/z Value | Identity | Description |

|---|---|---|

| 208/210 | [M]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| 178/180 | [M-NO]⁺ | Loss of nitric oxide |

| 162/164 | [M-NO₂]⁺ | Loss of nitrogen dioxide |

| 173 | [M-Cl]⁺ | Loss of chlorine atom |

X-ray Crystallography Studies

The crystal structure would reveal the planarity of the quinoline ring system and the orientation of the nitro group relative to the ring. Of significant interest would be the analysis of intermolecular interactions that dictate the crystal packing. In the solid state, molecules of this compound would likely be arranged to maximize favorable non-covalent interactions. These could include:

π-π Stacking: The planar aromatic quinoline rings could stack on top of one another, a common stabilizing interaction in aromatic systems.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the nitro group's oxygen atoms or the quinoline's nitrogen atom of a neighboring molecule.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the electronegative oxygen or nitrogen atoms could also play a role in the crystal lattice formation.

A detailed crystallographic analysis would quantify these interactions, providing insight into the supramolecular assembly of the compound.

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed experimental data from a single-crystal X-ray diffraction study for the specific compound this compound is not publicly available. The advanced characterization and elucidation topics requested, such as specific hydrogen bonding networks, π-π stacking parameters, halogen bonding distances, Hirshfeld surface analysis, and supramolecular architecture, are all contingent upon the availability of a solved crystal structure.

Such analyses provide precise atomic coordinates and intermolecular distances within the crystal lattice, which are essential for a thorough and scientifically accurate discussion of the topics outlined. While theoretical calculations and spectroscopic studies exist for many related quinoline derivatives, including various chloro-, nitro-, and hydroxy-substituted isomers, this information cannot be extrapolated to accurately describe the unique solid-state structure of this compound.

The principles behind the requested analytical techniques are well-established in the field of crystallography and materials science:

Hydrogen Bonding Networks: These are crucial directional interactions that often dictate the primary packing motifs in a crystal. They involve a hydrogen atom being shared between two electronegative atoms, such as oxygen and nitrogen (e.g., O—H···N, C—H···O, N—H···O). The specific bond lengths and angles determine the strength and geometry of these networks.

Pi-Pi (π–π) Stacking Interactions: These non-covalent interactions occur between the electron clouds of aromatic rings. The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) and the centroid-to-centroid distances are key parameters that contribute to the stabilization of the crystal structure.

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). In the case of this compound, this could involve interactions like Cl···O or Cl···N, or with the π-system of an adjacent ring (Cl···π).

Without the foundational crystallographic information file (.cif) for this compound, a detailed and factual article adhering to the specified outline cannot be generated. The creation of such an article would require speculative data, which falls outside the scope of scientifically accurate reporting. Further experimental research, specifically the growth of a single crystal and its analysis via X-ray diffraction, would be necessary to provide the data required for this advanced structural characterization.

Reaction Kinetics and Mechanisms in 5 Chloro 6 Nitroquinoline Transformations

Reaction Pathway Elucidation

The primary reaction pathway for 5-chloro-6-nitroquinoline involves the nucleophilic displacement of the chloride ion. The electron-withdrawing nature of the nitro group at the 6-position, which is ortho to the chlorine atom at the 5-position, strongly activates the quinoline (B57606) ring towards nucleophilic attack. This activation is a hallmark of SNAr reactions.

The generally accepted pathway for the SNAr reaction of this compound with a nucleophile (Nu-) proceeds through a two-step addition-elimination mechanism.

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom (C-5). This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the nitro group. The stability of this complex is a key factor in the feasibility of the SNAr reaction.

Elimination of the Leaving Group: In the second step, the aromaticity of the quinoline ring is restored by the departure of the chloride ion, which is a good leaving group. This results in the formation of the substituted product.

In addition to the classic SNAr pathway, under specific conditions and with certain nucleophiles, other reaction pathways, such as Vicarious Nucleophilic Substitution (VNS), could be considered, although SNAr is expected to be the predominant route for the displacement of the chloro group.

Mechanistic Studies of Substitution Reactions

Mechanistic studies of nucleophilic substitution reactions on nitroquinoline derivatives provide a deeper understanding of the factors governing these transformations. For this compound, the mechanism of substitution reactions is largely inferred from studies on analogous systems, such as other halo-nitroaromatic compounds.

The SNAr mechanism is characterized by the formation of the Meisenheimer complex as the rate-determining step in many cases. The structure and stability of this intermediate are of paramount importance. The nitro group at the 6-position plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution.

Rate = k[this compound][Nucleophile]

This rate law is consistent with a bimolecular reaction in the rate-determining step, which corresponds to the attack of the nucleophile to form the Meisenheimer complex.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Generic Nucleophile (Nu-) at 25°C

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.010 | 0.010 | 1.5 x 10⁻⁵ |

| 2 | 0.020 | 0.010 | 3.0 x 10⁻⁵ |

| 3 | 0.010 | 0.020 | 3.0 x 10⁻⁵ |

This data is illustrative and intended to demonstrate the expected second-order kinetics. Actual experimental values may vary.

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of nucleophilic substitution reactions on this compound can be significantly influenced by the presence of other substituents on the quinoline ring. These effects are primarily electronic and steric in nature.

Electronic Effects:

Electron-withdrawing groups (EWGs): Additional EWGs on the quinoline ring would be expected to increase the rate of nucleophilic substitution. EWGs enhance the electrophilicity of the carbon atom attached to the chlorine and further stabilize the negative charge of the Meisenheimer complex. The position of the EWG is critical; groups that can delocalize the negative charge through resonance (e.g., another nitro group at an ortho or para position relative to the site of attack) will have the most pronounced activating effect.

Electron-donating groups (EDGs): Conversely, EDGs on the quinoline ring would be expected to decrease the rate of nucleophilic substitution. EDGs reduce the electrophilicity of the reaction center and destabilize the anionic Meisenheimer intermediate.

Steric Effects:

Bulky substituents near the reaction site (the C-5 position) can hinder the approach of the nucleophile, thereby slowing down the reaction rate. This steric hindrance can also influence the selectivity of the reaction if there are multiple potential reaction sites.

The nature of the nucleophile also plays a crucial role. Stronger nucleophiles will generally react faster. The selectivity of the reaction can also be influenced by the nature of the nucleophile and the reaction conditions, such as the solvent and temperature.

Table 2: Predicted Relative Reaction Rates of Substituted 5-Chloro-6-nitroquinolines in SNAr Reactions

| Substituent at C-8 | Electronic Effect | Predicted Relative Rate |

| -NO₂ | Strong Electron-Withdrawing | >> 1 (Highly Activating) |

| -CN | Electron-Withdrawing | > 1 (Activating) |

| -H | (Reference) | 1 |

| -CH₃ | Electron-Donating | < 1 (Deactivating) |

| -OCH₃ | Strong Electron-Donating | << 1 (Highly Deactivating) |

This table presents a qualitative prediction of the influence of substituents on the reaction rate based on general principles of physical organic chemistry.

Applications in Organic Synthesis and Chemical Diversity

5-Chloro-6-nitroquinoline as a Key Synthetic Intermediate

The utility of this compound as a foundational scaffold lies in the differential reactivity of its substituents. The nitro group can be readily reduced to an amino group, which can then participate in a wide array of reactions, while the chloro group is susceptible to nucleophilic aromatic substitution. This dual functionality allows for sequential and site-selective modifications, making it a valuable precursor for more complex molecules.

Precursor for Advanced Quinoline (B57606) Derivatives

The quinoline ring system is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound serves as an excellent starting point for synthesizing novel quinoline derivatives. nih.govrsc.org For instance, the nitro group can be reduced to form 5-chloro-6-aminoquinoline. This amino group can then be acylated, alkylated, or used as a handle for coupling reactions to introduce diverse side chains.

Furthermore, the chlorine atom at the 5-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at this position, further expanding the chemical space accessible from this intermediate. The synthesis of various quinoline derivatives often involves multi-step reactions starting from functionalized anilines. nih.gov For example, classical methods like the Skraup or Friedländer synthesis can be adapted to produce the core quinoline structure, which is then further functionalized. nih.gov The presence of the chloro and nitro groups provides reliable and predictable sites for these subsequent modifications. nih.gov

Role in Construction of Fused Nitrogen Heterocycles

Fused heterocyclic systems containing the quinoline moiety are of significant interest due to their prevalence in natural products and pharmaceuticals. epa.gov this compound is an ideal precursor for constructing such fused systems. Following the reduction of the nitro group to an amine (6-amino-5-chloroquinoline), the resulting ortho-substituted aniline (B41778) derivative can undergo intramolecular cyclization reactions.

For example, the amino group can react with a neighboring substituent (or a group introduced at the 5-position after displacing the chlorine) to form a new ring fused to the quinoline core. This strategy can be employed to synthesize a variety of polycyclic aromatic systems, such as quinolino-quinoxalines or other complex nitrogen-containing heterocycles. nih.govresearchgate.net These fused systems often exhibit unique electronic and steric properties, making them attractive targets for drug discovery and materials science applications.

Development of Chemical Scaffolds for Diverse Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery. By systematically modifying a core scaffold like this compound, chemists can generate a large number of related molecules. These libraries can then be screened for biological activity, allowing for the identification of lead compounds and the exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Methodologies in Scaffold Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a molecule with its biological activity. acs.orgresearchgate.net The goal is to understand which parts of a molecule are essential for its function and how modifications affect its potency, selectivity, and other properties. For quinoline derivatives, SAR studies have identified key structural features that influence their activity. For instance, the nature and position of substituents on the quinoline ring can dramatically impact biological outcomes. acs.orgpharmacy180.comresearchgate.net By synthesizing a library of analogues based on the this compound scaffold and testing their biological activity, researchers can build a detailed SAR model. This model can then guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to relate the chemical structure of a molecule to its biological activity. nih.govnih.gov Instead of qualitative observations, QSAR uses statistical methods to create an equation that links molecular descriptors (numerical representations of a molecule's properties) to its activity. researchgate.netmdpi.com

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which quantify the molecule's lipophilicity.

A QSAR model for derivatives of this compound would be built by first synthesizing a series of compounds with different substituents at the 5- and 6-positions. The biological activity of these compounds would be measured, and then molecular descriptors would be calculated for each molecule. Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is generated that can predict the activity of new, unsynthesized compounds. allsubjectjournal.com

| Compound ID | Substituent at C5 | LogP (Hydrophobicity) | Molecular Weight | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | -Cl | 2.5 | 208.6 | 10.5 |

| 2 | -OCH₃ | 2.1 | 204.2 | 15.2 |

| 3 | -CN | 1.8 | 199.2 | 8.1 |

| 4 | -Ph | 3.9 | 250.3 | 5.7 |

Ligand-Receptor Binding Mode Prediction (Homology Modeling, In Silico Docking)

In silico docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific protein target (the receptor). youtube.com This method allows researchers to visualize how a compound might interact with its biological target at the molecular level, helping to explain its activity and guide the design of improved molecules. mdpi.com

When the three-dimensional structure of the target protein has not been experimentally determined (e.g., by X-ray crystallography), a technique called homology modeling can be used. Homology modeling builds a 3D model of the target protein based on the known structure of a related (homologous) protein. nih.govnih.gov This model can then be used for docking studies.

For a library of compounds derived from this compound, each molecule would be docked into the binding site of the target protein. The docking program calculates a "docking score" for each compound, which estimates its binding affinity. These scores, along with an analysis of the specific interactions (like hydrogen bonds and hydrophobic interactions), help to prioritize which compounds to synthesize and test in the lab.

| Compound ID | Substituent at C5 | Substituent at C6-NH₂ | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| A-1 | -Cl | -H | -7.5 | H-bond with Glu121 |

| A-2 | -OCH₃ | -H | -7.1 | H-bond with Glu121 |

| A-3 | -Cl | -C(O)CH₃ | -8.9 | H-bonds with Glu121, Leu170 |

| A-4 | -OCH₃ | -C(O)CH₃ | -8.5 | H-bonds with Glu121, Leu170 |

Environmental Considerations in Synthesis and Degradation Pathways of this compound

Environmental Considerations in Synthesis

The synthesis of quinoline and its derivatives has traditionally involved methods that raise environmental concerns. researchgate.netnih.gov Classical methods such as the Skraup and Doebner-von Miller syntheses often require harsh reaction conditions, including high temperatures and the use of strong acids and hazardous oxidizing agents like nitrobenzene. researchgate.net These processes can generate significant amounts of chemical waste, including byproducts that may be harmful to the environment if not properly managed. nih.gov

In recent years, there has been a significant shift towards "green chemistry" approaches for quinoline synthesis to mitigate these environmental impacts. nih.govacs.orgtandfonline.com These methods focus on the use of less hazardous reagents, alternative energy sources, and more environmentally benign solvents.

Key Green Synthesis Strategies for Quinolines:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. tandfonline.com

Use of Greener Solvents: Replacing traditional organic solvents with water or ionic liquids can reduce volatile organic compound (VOC) emissions and solvent waste. tandfonline.comnih.gov

Catalytic Approaches: The use of reusable and non-toxic catalysts, including nanocatalysts, can improve reaction efficiency and reduce waste. nih.gov

The table below summarizes the comparison between traditional and green synthesis methods for quinolines, which would be relevant for the production of this compound.

| Feature | Traditional Synthesis Methods (e.g., Skraup) | Green Synthesis Methods |

| Reagents | Strong acids, hazardous oxidizing agents (e.g., nitrobenzene) | Milder reagents, recyclable catalysts |

| Solvents | Often requires harsh and volatile organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions |

| Energy Input | High temperatures and prolonged heating | Microwave irradiation, lower temperatures |

| Waste Generation | Significant production of hazardous byproducts | Minimized waste, higher atom economy |

| Environmental Impact | Higher potential for pollution and resource depletion | Reduced environmental footprint |

This table provides a generalized comparison and specific conditions can vary.

Degradation Pathways

The degradation of this compound in the environment is expected to be influenced by the presence of the chloro and nitro functional groups, which generally increase the recalcitrance of aromatic compounds to biodegradation. nih.gov Nitroaromatic compounds are known for their toxicity and persistence in the environment. nih.govepa.gov

Biotic Degradation:

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. nih.gov

Aerobic Degradation: Bacteria and fungi may utilize nitroaromatic compounds as a source of carbon and nitrogen. The initial steps often involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the reduction of the nitro group is also a key initial step. nih.gov

The presence of a chlorine atom can further complicate biodegradation. Halogenated organic compounds are often more resistant to microbial attack. nih.govresearchgate.net However, some microorganisms have evolved pathways to dehalogenate such compounds. nih.gov

Abiotic Degradation:

Abiotic degradation processes, particularly advanced oxidation processes (AOPs), are effective in breaking down recalcitrant organic pollutants like nitroaromatic compounds. nih.govdss.go.th

Photolysis: Direct degradation by sunlight may occur, although the efficiency depends on the compound's ability to absorb UV radiation.

Advanced Oxidation Processes (AOPs): These processes generate highly reactive hydroxyl radicals that can non-selectively attack and mineralize organic pollutants. nih.gov Common AOPs include:

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals. nih.gov

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals.

Ozonation: Ozone is a powerful oxidizing agent that can degrade a wide range of organic compounds.

Photocatalysis (e.g., TiO₂): Semiconductor materials like titanium dioxide can generate reactive oxygen species when irradiated with UV light. dss.go.th

The degradation of this compound through AOPs would likely involve initial attacks on the aromatic ring, leading to hydroxylation, dechlorination, and denitration, eventually breaking the ring structure and leading to smaller, more biodegradable molecules. nih.govresearchgate.net

Ecotoxicity Considerations:

While specific ecotoxicity data for this compound is unavailable, data for quinoline and its derivatives, as well as nitroaromatic compounds, indicate potential environmental risks. Quinolines have shown toxicity to aquatic organisms such as algae and daphnids. nih.govresearchgate.net The introduction of a nitro group generally increases the toxicity of aromatic compounds. nih.gov Therefore, it is plausible that this compound could exhibit significant ecotoxicity.

The following table presents ecotoxicity data for quinoline, providing an indication of the potential environmental risks associated with quinoline-based compounds.

| Organism | Endpoint | Concentration | Reference |

| Daphnia magna | EC50 (Immobilization) | 31.8 mg/L | researchgate.net |

| Aliivibrio fischeri | EC50 (Luminescence Inhibition) | 6.7 mg/L | researchgate.net |

EC50 is the concentration that causes an effect in 50% of the test population.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-6-nitroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Begin with established quinoline nitration and chlorination protocols. For nitration, use mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration. Chlorination can be achieved via electrophilic substitution using Cl₂ or SOCl₂ in anhydrous conditions. Monitor reaction progress using TLC or HPLC, and optimize yields by adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and reaction time . For reproducibility, document all parameters (e.g., temperature ramp rates, stirring speeds) as per journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. NMR will confirm substitution patterns (e.g., nitro and chloro group positions via chemical shifts and coupling constants). IR can validate nitro (asymmetric stretching ~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference spectral data with databases like NIST Chemistry WebBook for known analogs (e.g., 4-Chloroquinoline) to resolve ambiguities .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Use HPLC to monitor degradation products (e.g., nitro group reduction or dechlorination). Store samples in amber glassware under inert atmospheres (argon or nitrogen) to minimize oxidation. Report degradation kinetics (e.g., Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities, tautomerism, or solvent effects. Employ 2D NMR (COSY, NOESY) to confirm connectivity and distinguish regioisomers. For mass spectrometry discrepancies, use tandem MS (MS/MS) to fragment ions and compare with computational predictions (e.g., DFT calculations). Validate findings with independent synthetic replicates and peer review .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare activation energies for nitro-group reduction or chloro displacement using software like Gaussian or ORCA. Validate models with experimental kinetic data (e.g., Eyring plots) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. How can researchers design experiments to elucidate the mechanism of this compound’s biological activity?

- Methodological Answer : Use a combination of in vitro assays (e.g., enzyme inhibition) and in silico docking (AutoDock Vina) to identify target interactions. Perform isotopic labeling (e.g., ¹⁵N-nitro groups) to track metabolic pathways. For preclinical studies, follow NIH guidelines for dose-response experiments, including negative controls and blinded data analysis to minimize bias .

Q. What strategies mitigate environmental risks during this compound disposal?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC50 tests) to assess aquatic impact. Neutralize nitro groups via catalytic hydrogenation (Pd/C, H₂) before disposal. Document waste treatment protocols (e.g., incineration at >1000°C) and adhere to EPA regulations for halogenated compounds .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in catalytic applications of this compound?

- Methodological Answer : Perform sensitivity analyses to identify variables causing discrepancies (e.g., catalyst loading, solvent purity). Use statistical tools (ANOVA, Tukey tests) to compare datasets. Replicate experiments in multiple labs with standardized reagents. Publish negative results to clarify boundary conditions .

Q. What frameworks ensure ethical and reproducible research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.